BenchChemオンラインストアへようこそ!

N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide (CAS 888457-61-2, molecular formula C21H20N2O5, molecular weight 380.4 g/mol) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class. Its architecture integrates three pharmacophoric modules: a benzofuran core, a 3-pivalamido substituent (introducing a bulky tert-butyl group via an amide linkage), and an N-(benzo[d][1,3]dioxol-5-yl) terminal moiety.

Molecular Formula C21H20N2O5
Molecular Weight 380.4
CAS No. 888457-61-2
Cat. No. B2666927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide
CAS888457-61-2
Molecular FormulaC21H20N2O5
Molecular Weight380.4
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCO4
InChIInChI=1S/C21H20N2O5/c1-21(2,3)20(25)23-17-13-6-4-5-7-14(13)28-18(17)19(24)22-12-8-9-15-16(10-12)27-11-26-15/h4-10H,11H2,1-3H3,(H,22,24)(H,23,25)
InChIKeyWXDPIKTYWWFFLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide (CAS 888457-61-2): Core Structural Identity and Compound Class Context for Procurement Evaluation


N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide (CAS 888457-61-2, molecular formula C21H20N2O5, molecular weight 380.4 g/mol) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class [1]. Its architecture integrates three pharmacophoric modules: a benzofuran core, a 3-pivalamido substituent (introducing a bulky tert-butyl group via an amide linkage), and an N-(benzo[d][1,3]dioxol-5-yl) terminal moiety. Compounds within this benzofuran-2-carboxamide family are frequently investigated for anticancer, anti-inflammatory, and antimicrobial properties, with bioactivity critically dependent on the specific substitution pattern at the C-3 amide and the N-aryl carboxamide terminus [2]. This compound is offered by multiple chemical vendors for research use, typically at purities of 95–98%, and is positioned as a specialty heterocyclic building block for medicinal chemistry and chemical biology applications .

Procurement Risk Alert: Why N-(Benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide Cannot Be Replaced by Generic Benzofuran-2-carboxamide Analogs


Within the benzofuran-2-carboxamide chemical space, even conservative structural modifications at the C-3 amide position produce large shifts in steric bulk, hydrogen-bonding capacity, lipophilicity, and metabolic stability, making simple analog substitution unreliable [1]. The target compound's 3-pivalamido group introduces a quaternary tert-butyl carbon that imposes greater steric hindrance and higher lipophilicity (predicted XLogP) than the linear pentanamido analog (CAS 887224-38-6) or the unsubstituted parent N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide (CAS 793712-73-9). These physicochemical differences translate into divergent target-binding profiles, cellular permeability, and cytochrome P450 susceptibility—factors that cannot be compensated for by simply adjusting compound concentration in an assay [2]. As a result, procurement interchangeably with close-in analogs lacking the pivalamido motif risks irreproducible biological results and wasted screening resources.

Head-to-Head and Cross-Study Evidence: Where N-(Benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide Differentiates from Its Closest Analogs


Structural Differentiation: Pivalamido Steric Bulk and Lipophilicity vs. Pentanamido and Unsubstituted Analogs

The pivalamido group (—NHCOC(CH₃)₃) at the benzofuran C-3 position distinguishes the target compound from its closest commercially available analogs: the pentanamido derivative (CAS 887224-38-6, —NHCO(CH₂)₃CH₃) and the unsubstituted C-3 parent (CAS 793712-73-9, —H). The target compound's tert-butyl moiety introduces a quaternary carbon center not present in the linear pentanamido chain, resulting in a computed XLogP3-AA of approximately 4.1 versus an estimated 3.6 for the pentanamido analog—a lipophilicity difference of ~0.5 log units that predicts greater membrane permeability [1]. Additionally, the pivalamido group contributes two hydrogen-bond donors (the amide N–H and the C-2 carboxamide N–H) while adding substantial steric shielding to the benzofuran C-3 position, a feature absent in the unsubstituted analog . No direct head-to-head biological data are publicly available for these three compounds; however, established benzofuran SAR indicates that C-3 amide substitution is a primary determinant of potency and selectivity in kinase and GPCR targets [2].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Synthetic Tractability Advantage: Modular 8-Aminoquinoline-Directed C–H Arylation/Transamidation Access Route

3-Pivalamidobenzofuran-2-carboxamides are accessible via a highly modular synthetic route employing 8-aminoquinoline-directed C–H arylation followed by transamidation chemistry [1]. This strategy permits late-stage diversification at both the C-3 amide and the C-2 carboxamide positions, enabling systematic exploration of structure-activity relationships . In contrast, the pentanamido analog (CAS 887224-38-6) is typically prepared through linear amide coupling that does not exploit this directed C–H activation manifold, limiting the scope for parallel analog generation. The pivalamido-directed C–H arylation approach provides a distinct procurement advantage: a single advanced intermediate can serve as a branch point for synthesizing an entire focused library, reducing the number of individual building blocks that must be separately sourced.

Synthetic Chemistry Late-Stage Functionalization Chemical Library Synthesis

Kinase Inhibition Potential: Class-Level Evidence Supporting Pivalamido-Benzofuran Scaffolds as Kinase Inhibitor Starting Points

Benzofuran-based compounds bearing amide substituents at the C-3 position have been identified as sub-micromolar inhibitors of several therapeutically relevant kinases [1]. In a focused study, benzofuran derivatives with C-3 carboxamide substitution inhibited Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3) with IC50 values as low as 0.00048 μM, while maintaining selectivity over the human ortholog HsGSK-3β [2]. Separately, 5-chlorobenzofuran-2-carboxamide derivatives exhibited IC50 values in the 0.019–2.39 μM range against cancer cell lines including MCF-7 (breast) and A549 (lung), with activity modulated by the C-3 substituent [3]. Although no direct kinase inhibition data exist for the target compound itself, the pivalamido group's steric profile is consistent with the substitution patterns that favor kinase hinge-region binding, providing a rational basis for its prioritization over analogs with smaller or more flexible C-3 substituents in kinase-focused screening cascades.

Kinase Inhibition Drug Discovery Anticancer Screening

Metabolic Stability Differentiation: Pivalamide tert-Butyl Shielding vs. Linear Amide Analogs

The pivalamide group (tert-butylcarbonylamino) is a well-recognized structural motif for improving metabolic stability by sterically shielding the adjacent amide bond from hydrolytic enzymes such as esterases and amidases [1]. In contrast, linear alkyl amides (e.g., pentanamido) present a more extended, flexible chain with greater solvent exposure and reduced steric protection, making them more susceptible to metabolic cleavage . While no head-to-head microsomal stability data are available for the target compound versus its pentanamido analog, the broader medicinal chemistry literature documents that replacing a linear alkyl amide with a pivalamide can increase in vitro half-life (t½) in liver microsomes by 2- to 10-fold depending on the scaffold [2]. This class-level precedent suggests that the target compound is likely to exhibit superior metabolic stability relative to its n-alkyl amide counterparts, an important consideration for cell-based assays requiring prolonged compound exposure.

Metabolic Stability Drug Metabolism Pharmacokinetics

Optimal Deployment Scenarios for N-(Benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide Based on Current Evidence


Focused Kinase Inhibitor Library Design and Primary Screening

Given the established activity of C-3 amide-substituted benzofuran-2-carboxamides against kinases such as PfGSK-3 (IC50 down to 0.00048 μM) and PI3K (IC50 range 4–17 μM against multiple cancer lines) [1], this compound is well-suited for inclusion in medium-throughput kinase inhibitor screening libraries. Its pivalamido substituent offers a steric and lipophilic profile distinct from common linear amide analogs, increasing the chemical diversity coverage of the library. Procurement of multi-milligram quantities sufficient for 96- or 384-well format primary screening at 10 μM is recommended [2].

Late-Stage Diversification Hub for SAR Expansion Campaigns

The compound's synthetic accessibility via 8-aminoquinoline-directed C–H arylation/transamidation chemistry positions it as a versatile advanced intermediate for parallel library synthesis [3]. Research groups pursuing hit-to-lead optimization of benzofuran-based leads can procure this compound in gram quantities and use it to generate 20–100 analogs through systematic variation of the N-aryl carboxamide terminus, accelerating SAR table completion without the need for de novo synthesis of each compound [4].

Metabolic Stability Benchmarking in Hepatocyte or Microsomal Assays

Based on class-level evidence that pivalamide motifs confer 2- to 10-fold increases in metabolic stability compared to linear alkyl amides [5], this compound can serve as a reference standard in metabolic stability assays. Researchers evaluating a series of benzofuran-2-carboxamide analogs can use this compound as the 'sterically shielded' benchmark to assess the incremental contribution of steric protection to in vitro half-life and intrinsic clearance parameters [6].

Chemical Probe Development Targeting CCL20/CCR6 Axis or Related Immuno-Oncology Pathways

Benzofuran-2-carboxamide derivatives have been recently characterized as immunomodulatory agents capable of blocking CCL20-induced chemotaxis and inhibiting colon cancer growth [7]. The target compound's benzodioxole moiety, combined with the pivalamide group, provides a distinct binding-surface topology that may engage the CCR6 receptor or downstream signaling effectors differently from compounds with simpler N-aryl substituents, making it a candidate for chemical probe development in immuno-oncology target validation studies [8].

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-3-pivalamidobenzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.